![molecular formula C21H16ClN3OS B606816 4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol
Übersicht
Beschreibung
CRT 0105950 ist ein potenter Inhibitor von LIM-Kinase 1 und LIM-Kinase 2 mit einer halbmaximalen Hemmkonzentration von 0,3 Nanomolar bzw. 1 Nanomolar . Der chemische Name von CRT 0105950 lautet 4-[[5-[3-(2-Chlor-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol . Diese Verbindung stört die Mikrotubuli-Organisation, hemmt die Cofilin-Phosphorylierung und erhöht die α-Tubulin-Acetylierung in vitro .
Wirkmechanismus
Target of Action
CRT0105950 is a potent inhibitor of LIM kinases (LIMK), specifically LIMK1 and LIMK2 . LIM kinases play crucial roles in actin cytoskeleton dynamics and microtubule organization .
Mode of Action
CRT0105950 interacts with its targets, LIMK1 and LIMK2, by binding to their ATP-binding pockets . This interaction inhibits the kinase activity of LIMK1 and LIMK2, thereby preventing the phosphorylation of cofilin, a downstream target of LIMK .
Biochemical Pathways
The primary biochemical pathway affected by CRT0105950 is the Rho-associated coiled-coil-containing protein kinase (ROCK)/LIMK/cofilin signaling pathway . This pathway is stimulated by various factors including receptor tyrosine kinases, G protein-coupled receptors, integrins, growth factors, hormones, fibronectin, collagen, and laminin . Inhibition of LIMK by CRT0105950 disrupts this pathway, leading to changes in actin cytoskeleton dynamics and microtubule organization .
Result of Action
CRT0105950’s inhibition of LIMK1 and LIMK2 leads to a decrease in the phosphorylation of cofilin . This results in significant alterations in microtubule organization, leading to mitotic defects . Additionally, CRT0105950 increases α-tubulin acetylation in cells . These molecular and cellular effects contribute to the compound’s ability to impair tumor cell proliferation .
Action Environment
The action, efficacy, and stability of CRT0105950 can be influenced by various environmental factors. For instance, the presence of the aforementioned stimulators of the ROCK/LIMK/cofilin signaling pathway can affect the compound’s action . .
Biochemische Analyse
Biochemical Properties
CRT0105950 is a potent LIMK inhibitor with IC50 values of 0.3 nM and 1 nM for LIMK1 and LIMK2, respectively . LIM kinases play a crucial role in the regulation of the actin cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, CRT0105950 disrupts the phosphorylation of cofilin, leading to alterations in actin dynamics . This compound also increases α-tubulin acetylation, further affecting the cytoskeletal organization .
Cellular Effects
CRT0105950 has been shown to have significant effects on various types of cells, particularly cancer cells. It disrupts mitotic microtubule organization, leading to mitotic defects and impaired cell proliferation . In cancer cell lines such as rhabdomyosarcoma, neuroblastoma, and kidney cancer cells, CRT0105950 has demonstrated cytotoxic effects . Additionally, it influences cell signaling pathways by inhibiting cofilin phosphorylation and increasing α-tubulin acetylation .
Molecular Mechanism
The molecular mechanism of CRT0105950 involves its binding to LIMK1 and LIMK2, inhibiting their kinase activity. This inhibition prevents the phosphorylation of cofilin, leading to the accumulation of active cofilin and subsequent disruption of actin dynamics . The compound also increases α-tubulin acetylation, which affects microtubule stability and organization . These molecular changes result in impaired cell proliferation and increased cytotoxicity in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, CRT0105950 has shown stability under various storage conditions. It remains stable for up to three years when stored as a powder at -20°C and for up to six months when stored in solution at -80°C . Over time, the compound continues to inhibit LIMK activity and disrupt actin dynamics, leading to sustained cytotoxic effects in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of CRT0105950 vary with different dosages. Dose-response analysis has shown that CRT0105950 inhibits cofilin phosphorylation in a dose-dependent manner . Higher doses of the compound result in more significant cytotoxic effects, but also increase the risk of adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
CRT0105950 is involved in metabolic pathways related to the regulation of the actin cytoskeleton. By inhibiting LIMK1 and LIMK2, the compound affects the phosphorylation state of cofilin, which in turn influences actin dynamics and cellular processes such as cell migration and division . The compound’s impact on α-tubulin acetylation also suggests its involvement in microtubule-related pathways .
Transport and Distribution
Within cells, CRT0105950 is transported and distributed to areas where LIMK1 and LIMK2 are active. The compound’s ability to inhibit LIMK activity suggests that it may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments . This targeted distribution enhances its efficacy in disrupting actin dynamics and microtubule organization .
Subcellular Localization
CRT0105950 localizes to subcellular compartments where LIMK1 and LIMK2 are present. This localization is crucial for its inhibitory effects on LIMK activity and subsequent disruption of actin dynamics . The compound’s impact on α-tubulin acetylation also indicates its presence in areas associated with microtubule organization
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Ethanol, wobei das Endprodukt durch Hochleistungsflüssigkeitschromatographie auf eine Reinheit von ≥98 % gereinigt wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für CRT 0105950 sind nicht umfassend dokumentiert, aber die Verbindung ist von verschiedenen Anbietern für Forschungszwecke erhältlich . Das Produktionsprozess beinhaltet wahrscheinlich die Skalierung der Labor-Syntheseverfahren unter Sicherstellung der Reinheit und Stabilität der Verbindung.
Chemische Reaktionsanalyse
Arten von Reaktionen
CRT 0105950 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in der Verbindung modifizieren.
Substitution: Substitutionsreaktionen können an den Phenol- oder Pyridinringen auftreten, was zur Bildung verschiedener Derivate führt
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von CRT 0105950, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Analyse Chemischer Reaktionen
Types of Reactions
CRT 0105950 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the phenol or pyridine rings, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of CRT 0105950, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to 4-[[5-[3-(2-chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The thiazole moiety is known for its ability to interact with various biological targets, making it a focal point in anticancer drug design .
- Antimicrobial Properties
-
Anti-inflammatory Effects
- Similar compounds have been explored for their anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases. The presence of the pyridine and thiazole rings may contribute to the modulation of inflammatory pathways, offering therapeutic benefits in conditions such as rheumatoid arthritis .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Activity Implication |
---|---|
Thiazole Ring | Enhances biological activity against cancer |
Pyridine Substituent | Contributes to antimicrobial properties |
Chloro Group | May enhance lipophilicity and cellular uptake |
Case Studies
-
Case Study on Anticancer Activity
- A study conducted on a series of thiazole derivatives revealed that modifications at the pyridine ring significantly impacted their anticancer efficacy. The compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating its potential as a lead compound for further development .
- Case Study on Antimicrobial Efficacy
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
T56-LIMKi: Ein selektiver Inhibitor von LIM-Kinase 2.
R-10015: Ein potenter und selektiver LIM-Kinase-Inhibitor mit breitem antiviralem Spektrum.
Einzigartigkeit von CRT 0105950
CRT 0105950 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für sowohl LIM-Kinase 1 als auch LIM-Kinase 2 mit sehr niedrigen halbmaximalen Hemmkonzentrationswerten . Dies macht es zu einer wertvollen Werkzeugverbindung für die Untersuchung der biologischen Funktionen dieser Kinasen und ihrer Rolle bei verschiedenen Krankheiten .
Biologische Aktivität
The compound 4-[[5-[3-(2-chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol, also known as CHEMBL3623442, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . Its structure features a thiazole moiety linked to a pyridine and a phenolic group, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:
- SNB-19 : Percent Growth Inhibition (PGI) = 65.12 at 10 µM.
- NCI-H460 : PGI = 55.61.
- SNB-75 : PGI = 54.68.
These findings suggest that the compound may act as a tubulin inhibitor, disrupting cancer cell division and growth .
2. Antimicrobial Activity
The compound's thiazole component is associated with antimicrobial properties. In vitro studies have demonstrated that compounds bearing similar thiazole structures can inhibit bacterial growth effectively:
- Minimum Inhibitory Concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
- The compounds exhibited bactericidal activity as shown by Minimum Bactericidal Concentration (MBC) assays .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Tubulin Binding : Similar compounds have been shown to bind effectively to tubulin, inhibiting microtubule polymerization, which is crucial for mitosis.
- Antioxidant Activity : The phenolic structure may contribute to antioxidant properties, reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Key observations include:
- The presence of electron-withdrawing groups (such as chlorine) on the aromatic rings enhances anticancer activity.
- Modifications on the thiazole ring can significantly impact the antimicrobial potency .
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications in substituents led to varying degrees of cytotoxicity against glioblastoma cells.
- Antimicrobial Efficacy Evaluation : Research on thiazole-based compounds showed significant inhibition of biofilm formation in bacterial strains, indicating potential therapeutic applications in treating infections resistant to conventional antibiotics.
Eigenschaften
IUPAC Name |
4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDBOFPHPMYWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CRT0105950 interact with its target and what are the downstream effects?
A1: CRT0105950 is a potent inhibitor of LIMK1 and LIMK2 []. LIM kinases (LIMKs) are enzymes that regulate the activity of cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK1 and LIMK2, CRT0105950 prevents the phosphorylation and inactivation of cofilin. This leads to increased cofilin activity, disruption of actin dynamics, and alterations in the microtubule cytoskeleton. Ultimately, these effects result in mitotic defects and impaired tumor cell proliferation [].
Q2: What are the in vitro and in vivo efficacy results of CRT0105950?
A2: In vitro screening of CRT0105950 against 656 cancer cell lines identified rhabdomyosarcoma, neuroblastoma, and kidney cancer cells as significantly sensitive to the compound []. This suggests that these cancer types may be particularly susceptible to LIMK inhibition. The research paper focuses on the identification of sensitive cancer types and the potential of CRT0105950 as a starting point for further development of LIMK-targeted cancer therapy. More specific in vivo efficacy data and detailed mechanistic studies are likely to be explored in future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.